6-chloro-N,N-dipropylpyridin-2-amine

描述

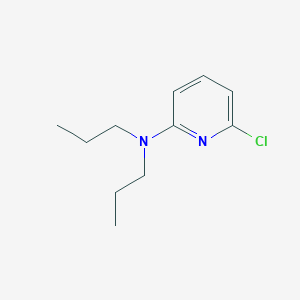

Structure

2D Structure

属性

IUPAC Name |

6-chloro-N,N-dipropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWVXCHKVHDFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropyridine Derivatives

One of the most straightforward routes to 6-chloro-N,N-dipropylpyridin-2-amine involves nucleophilic substitution on a 2,6-dichloropyridine or 6-chloropyridin-2-amine precursor. The chlorine at the 2-position is displaced by a dipropylamine nucleophile.

- Starting material: 2,6-dichloropyridine or 6-chloropyridin-2-amine.

- Nucleophile: Dipropylamine (N,N-dipropylamine).

- Reaction conditions: Typically heating under reflux in a polar aprotic solvent or ethanol, sometimes with a base to facilitate substitution.

- Mechanism: The lone pair on the nitrogen of dipropylamine attacks the electrophilic 2-position carbon bearing chlorine, displacing chloride ion via an SNAr mechanism.

Reductive Amination of 6-Chloropyridin-2-carboxaldehyde

Another approach involves reductive amination of 6-chloropyridin-2-carboxaldehyde with dipropylamine to form the target amine.

- Starting material: 6-Chloropyridin-2-carboxaldehyde.

- Amination: Reaction with dipropylamine to form an imine intermediate.

- Reduction: The imine is reduced to the amine using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Ni or Pd catalyst).

- Solvent: Ethanol or methanol are common.

- Conditions: Room temperature to mild heating.

- This method allows selective formation of secondary or tertiary amines.

- Avoids direct nucleophilic substitution on aromatic halides, which can be challenging.

Alkylation of 6-Chloropyridin-2-amine

Starting from 6-chloropyridin-2-amine (primary amine), sequential alkylation with propyl halides (e.g., propyl bromide) can yield N,N-dipropyl derivatives.

- Step 1: 6-Chloropyridin-2-amine is reacted with 1 equivalent of propyl halide under SN2 conditions to form N-propyl-6-chloropyridin-2-amine.

- Step 2: Further alkylation with another equivalent of propyl halide yields N,N-dipropyl-6-chloropyridin-2-amine.

- Base: Potassium carbonate or sodium hydride to deprotonate the amine.

- Solvent: Acetonitrile or DMF.

- Temperature: Elevated temperatures (50-80°C) to promote alkylation.

- Overalkylation can lead to quaternary ammonium salts; thus, reaction control is critical.

- Purification may require chromatographic separation.

Gabriel Synthesis Adaptation for Secondary Amines

Though traditionally for primary amines, Gabriel synthesis can be adapted for secondary amines by using sulfonamide derivatives, enabling selective alkylation.

- Formation of sulfonamide derivative of 6-chloropyridin-2-amine.

- Deprotonation and nucleophilic substitution with propyl halides.

- Removal of sulfonamide protecting group by reductive cleavage to yield N,N-dipropyl derivative.

- Avoids overalkylation.

- Provides better control over substitution pattern.

- Multi-step process.

- Requires additional reagents and purification steps.

Direct Amination via Ammonia Displacement Followed by Alkylation

Initial displacement of halogen by ammonia to form 6-chloropyridin-2-amine, followed by alkylation with propyl halides.

- Step 1: Reaction of 2,6-dichloropyridine with ammonia to substitute chlorine at 2-position.

- Step 2: Alkylation of resulting amine with propyl halides to introduce dipropyl groups.

- This two-step approach is classical but can suffer from low selectivity and yields due to competing side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichloropyridine or 6-chloropyridin-2-amine | Dipropylamine, reflux, base | 40-60 | Direct substitution | Possible overalkylation |

| Reductive Amination | 6-Chloropyridin-2-carboxaldehyde | Dipropylamine, NaBH4 or H2/Ni catalyst | >70 | High selectivity, mild conditions | Requires aldehyde precursor |

| Sequential Alkylation | 6-Chloropyridin-2-amine | Propyl halide, base, elevated temp | 50-70 | Stepwise control | Overalkylation risk |

| Gabriel Synthesis Adaptation | 6-Chloropyridin-2-amine (sulfonamide derivative) | Propyl halide, base, reductive cleavage | Moderate | Avoids overalkylation | Multi-step, complex |

| Ammonia Displacement + Alkylation | 2,6-Dichloropyridine | Ammonia, propyl halide, base | Variable | Classical approach | Low selectivity, side reactions |

Detailed Research Findings

- The nucleophilic aromatic substitution approach is the most direct and commonly reported for halogenated pyridines bearing chloro substituents, with yields around 40-60% for N,N-dialkyl derivatives.

- Reductive amination provides a more controlled synthesis route, especially when aldehyde precursors are accessible, yielding >70% product under mild conditions.

- Alkylation of primary amines is feasible but requires careful stoichiometric control to prevent quaternization or overalkylation, with typical yields between 50-70%.

- Gabriel synthesis adaptations, though less common for secondary amines, offer a strategic advantage in selectivity but involve more steps and reagents.

- The initial formation of 6-chloropyridin-2-amine by ammonia displacement of halogen is a prerequisite for many methods but can be challenging due to competing side reactions and salt formation.

化学反应分析

Types of Reactions

6-chloro-N,N-dipropylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

6-Chloro-N,N-dipropylpyridin-2-amine is primarily studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures can act as allosteric modulators for various receptors. For instance, derivatives of pyridine compounds have been explored for their ability to modulate the cannabinoid CB1 receptor, which plays a significant role in the endocannabinoid system related to pain, appetite, and mood regulation .

Case Studies

- Cannabinoid Receptor Modulation : A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridine derivatives, including this compound analogs, could serve as effective allosteric modulators of the CB1 receptor. This modulation has implications for developing treatments for conditions such as obesity and anxiety disorders .

- Anticancer Activity : Another line of research has investigated the cytotoxic effects of pyridine derivatives on cancer cell lines. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer models.

Material Science

Synthesis of Functional Materials

The compound's unique structure allows it to be used in synthesizing functional materials. Its reactivity can be harnessed to create polymers or composite materials with specific properties.

Applications in Coatings and Polymers

Pyridine derivatives are often integrated into coatings and polymer formulations due to their ability to enhance adhesion and chemical resistance. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound can serve as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in environmental monitoring and quality control processes.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Allosteric modulation of CB1 receptor | Potential treatment for obesity and anxiety |

| Anticancer activity | Induces apoptosis in cancer cell lines | |

| Material Science | Synthesis of functional materials | Enhances thermal stability and mechanical properties |

| Analytical Chemistry | Reagent for metal ion detection | Useful in environmental monitoring |

作用机制

The mechanism of action of 6-chloro-N,N-dipropylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Analogues

Pyridine-Based Analogues

- 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine Structure: Chlorine at C6, nitro group at C3, isopropylamine at C2. Activity: Demonstrates anticancer properties, likely due to the nitro group enhancing electrophilic interactions with biological targets . Synthesis: Prepared via nucleophilic substitution of 2,6-dichloro-3-nitropyridine with isopropylamine .

6-Chloro-N,N-diethylpyridin-2-amine (Hypothetical analog)

- Structure : Chlorine at C6, diethylamine at C2.

- Inference : Shorter ethyl chains may reduce lipophilicity compared to dipropyl, affecting membrane permeability and metabolic stability.

Triazine-Based Analogues

Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)

- Structure : Triazine ring with chlorine at C6 and diethylamine groups at C2 and C4.

- Activity : Pre-emergent herbicide targeting annual grasses and broadleaf weeds .

- Environmental Fate : Degrades via hydroxylation, with 14CO2 evolution tracked in soil studies .

- Key Difference : The triazine ring (vs. pyridine) confers distinct electronic properties and degradation pathways.

Propazine (6-Chloro-N,N′-bis(isopropyl)-1,3,5-triazine-2,4-diamine)

Complex Heterocyclic Derivatives

- 6-Chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

Structural and Functional Comparison Table

Environmental and Metabolic Considerations

- Degradation Pathways : Simazine undergoes hydroxylation and dealkylation, releasing 14CO2 in soil . Pyridine analogs like this compound may exhibit slower degradation due to increased alkyl chain length.

- Structure-Activity Relationships :

- Lipophilicity : Dipropyl groups enhance membrane penetration but may reduce aqueous solubility.

- Electronic Effects : Pyridine’s aromatic ring allows π-π stacking, whereas triazines rely on hydrogen bonding for herbicidal activity .

生物活性

6-Chloro-N,N-dipropylpyridin-2-amine is an organic compound belonging to the pyridine class, characterized by a chlorine atom at the 6th position on the pyridine ring and two propyl groups attached to the nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 6-chloro-2-pyridine and dipropylamine, often facilitated by a base like sodium hydride or potassium carbonate. The reaction conditions are crucial for optimizing yield and purity, often requiring heating to ensure complete conversion of reactants.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H17ClN2 |

| InChI Key | XPWVXCHKVHDFGJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved may vary based on the application context.

Antibacterial Properties

Research indicates that derivatives of 6-chloro-pyridin-2-yl amine exhibit significant antibacterial activity against various pathogenic strains. For instance, studies have shown effectiveness against Bacillus subtilis and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Inhibition Studies

Further investigations into the compound's inhibitory effects on specific enzymes have been conducted. For example, it has been noted that compounds similar to this compound can inhibit the Vascular Adhesion Protein-1 (VAP-1), which is associated with several inflammatory diseases, including diabetes and cardiovascular conditions . This suggests that the compound could play a role in developing therapeutics for these conditions.

Case Study 1: Antibacterial Efficacy

In a study published in ResearchGate, researchers synthesized various derivatives of pyridin-2-yl amine and tested their antibacterial properties. The results indicated that compounds with structural similarities to this compound displayed notable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting effective dosage levels for therapeutic applications .

Case Study 2: VAP-1 Inhibition

A patent document discusses the development of compounds targeting VAP-1, where this compound was highlighted as a potential lead compound for further investigations. The study emphasized its selectivity and potency in inhibiting VAP-1 enzyme activity, which is crucial in managing diseases related to inflammation and vascular complications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(6-Chloro-2-pyridinyl)-N,N-dimethylamine | Moderate antibacterial activity | Dimethyl substitution |

| N-(6-Chloro-2-pyridinyl)-N,N-diethylamine | Lower selectivity for VAP-1 | Diethyl substitution |

| 6-Chloro-N,N-diethylpyridin-2-amine | Limited application | Ethyl groups instead of propyl |

常见问题

Q. Q1. What are the optimal methods for synthesizing 6-chloro-N,N-dipropylpyridin-2-amine with high purity?

A: The synthesis typically involves nucleophilic substitution of 6-chloropyridin-2-amine with propyl halides (e.g., propyl bromide or iodide) under basic conditions. A two-step alkylation process using excess propylating agents in anhydrous solvents (e.g., THF or DMF) at 60–80°C ensures complete N,N-dipropylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product (>95%). Monitoring by TLC and NMR ensures reaction progression and purity .

Advanced Synthesis

Q. Q2. How can computational methods enhance the synthesis optimization of this compound?

A: Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates, transition states, and energy barriers, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal solvents and catalysts, while machine learning algorithms analyze experimental data to refine conditions (e.g., temperature, stoichiometry). This approach, as demonstrated in ICReDD’s workflow, accelerates reaction optimization by 30–50% .

Structural Characterization

Q. Q3. What advanced techniques confirm the molecular structure and intermolecular interactions of this compound?

A: Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry, confirming the chloro and dipropyl substituents’ positions. Hydrogen bonding between amine groups and pyridine nitrogen (N–H⋯N) forms centrosymmetric dimers, as seen in analogous chloropyridines. Intermolecular Cl⋯Cl interactions (~3.3 Å) further stabilize the crystal lattice. Complementary techniques like FT-IR and Raman spectroscopy validate functional groups .

Handling and Stability

Q. Q4. What are the best practices for storage and handling to ensure compound stability?

A: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption. Avoid prolonged exposure to air or humidity, which may hydrolyze the amine groups. Use gloveboxes for sensitive reactions and PPE (nitrile gloves, respirators) to minimize inhalation risks, as recommended for structurally similar N,N-dialkylpyridinamines .

Reactivity Studies

Q. Q5. How do substituents influence the reactivity of this compound in further reactions?

A: The chloro group at position 6 acts as an electron-withdrawing substituent, activating the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides). The dipropylamine moiety enhances solubility in nonpolar solvents but may sterically hinder reactions at the amine nitrogen. Comparative studies with analogs (e.g., 6-chloro-N-(4-fluorophenyl)pyridin-3-amine) show substituent electronic effects dominate over steric factors in SNAr reactions .

Data Contradictions

Q. Q6. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, boiling point)?

A: Cross-validate data using multiple analytical methods:

- Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, water) with UV-Vis quantification.

- Boiling Point: Use differential scanning calorimetry (DSC) for decomposition-sensitive compounds.

- Contradictory CAS Data: Verify via authoritative databases (e.g., PubChem) and replicate measurements. Computational tools (e.g., COSMO-RS) predict solubility and partition coefficients to resolve experimental inconsistencies .

Analytical Challenges

Q. Q7. What methodologies address purity assessment and impurity profiling?

A: High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies the main compound and detects impurities (e.g., mono-propylated byproducts). GC-MS identifies volatile contaminants, while LC-HRMS confirms molecular formulae of non-volatile impurities. For trace metal analysis, ICP-MS is recommended. Purity >98% is achievable with preparative HPLC .

Reaction Design

Q. Q8. How to design experiments for studying reaction mechanisms involving this compound?

A: Use isotopic labeling (e.g., ¹⁵N or ²H) to track amine group participation in reactions. Kinetic studies (e.g., variable-temperature NMR) elucidate rate laws and activation parameters. Pair experimental data with computational simulations (e.g., transition state modeling in Gaussian) to validate mechanisms. For photochemical reactions, in-situ UV-Vis monitoring captures transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。